N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide
Description
N'-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide is a synthetic heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and an ethanediamide moiety modified with a hydroxyethoxyethyl chain.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4S/c18-11-1-3-12(4-2-11)22-15(13-9-27-10-14(13)21-22)20-17(25)16(24)19-5-7-26-8-6-23/h1-4,23H,5-10H2,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPACAQWSCNMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C(=O)NCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final step involves the coupling of the ethanediamide moiety under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the precise addition of reagents and control of reaction conditions. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N’-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-thiones [7–9]
- Core Structure: 1,2,4-Triazole vs. thieno[3,4-c]pyrazole.
- Substituents : Both feature fluorophenyl groups (2,4-difluorophenyl in triazoles vs. 4-fluorophenyl in the target compound).
- Synthesis: Triazoles [7–9] are derived from hydrazinecarbothioamides [4–6] via cyclization in basic media, whereas the target compound likely involves thienopyrazole ring formation followed by amidation.
S-Alkylated 1,2,4-Triazoles [10–15]
- Functionalization: These compounds feature S-alkylated chains (e.g., 2-bromoacetophenone derivatives), analogous to the hydroxyethoxyethyl chain in the target compound.
- Key Difference : The ethanediamide group in the target compound introduces hydrogen-bonding capacity, which may improve solubility and target binding compared to the ketone-terminated chains in [10–15] .
Spectroscopic and Physicochemical Properties
| Parameter | Target Compound | Triazole Derivatives [7–9] | S-Alkylated Triazoles [10–15] |
|---|---|---|---|
| C=O Stretching (IR) | Expected ~1660–1680 cm⁻¹ (amide I) | Absent (cyclized triazoles) | 1663–1682 cm⁻¹ (ketone C=O) |
| C=S Stretching (IR) | Not applicable (no thione group) | 1247–1255 cm⁻¹ | 1243–1258 cm⁻¹ (pre-cyclization intermediates) |
| NH Stretching (IR) | ~3278–3414 cm⁻¹ (amide NH) | 3278–3414 cm⁻¹ (triazole NH) | Reduced intensity (alkylated NH) |
| Fluorine Substituents | 4-Fluorophenyl (mono-substituted) | 2,4-Difluorophenyl (di-substituted) | 4-Fluorophenyl (in some derivatives) |
| Hydrophilicity | High (hydroxyethoxyethyl chain) | Moderate (sulfonyl group) | Low (aromatic ketone chains) |
Biological Activity
N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide (hereafter referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a thienopyrazole core with a 4-fluorophenyl substituent and an ethanediamide moiety. Its molecular formula is , and it has a molecular weight of approximately 362.42 g/mol. The structural formula can be represented as follows:
Research indicates that compounds similar to the one often exhibit their biological effects through various mechanisms:
- Inhibition of Cancer Cell Proliferation : The thienopyrazole scaffold is known for its anticancer properties, potentially acting by inhibiting key signaling pathways involved in cell proliferation and survival.
- Targeting Enzymatic Activity : Some derivatives have shown to inhibit specific kinases or enzymes that are crucial for cancer cell metabolism and growth.
Anticancer Activity
A study highlighted the anticancer potential of thienopyrazole derivatives, indicating that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives were tested against HepG2 (hepatocellular carcinoma) cells, showing an IC50 value as low as 0.25 μM for some analogs .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N'-[2-(4-fluorophenyl)... | HepG2 | 0.25 |
| N-(piperidine-4-yl)... | MCF7 | 0.49 |
| N-(1-(2,6-difluorobenzyl)... | DLD1 | 48.0 |
Antimicrobial Activity
Additionally, the compound's potential antimicrobial properties have been explored. Similar thienopyrazole derivatives have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thienopyrazole Derivative | S. aureus | 0.125 |
| Triazolo-thiadiazole | E. coli | 8 |
Case Studies
Recent studies have focused on the synthesis and evaluation of thienopyrazole derivatives for their biological activities:
- Case Study on HepG2 Cells : A derivative similar to the compound was synthesized and tested against HepG2 cells, demonstrating significant cytotoxicity and the ability to induce apoptosis through caspase activation .
- Antimicrobial Screening : Another study evaluated a series of thienopyrazole compounds against a panel of bacterial strains, revealing several candidates with potent antibacterial properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
